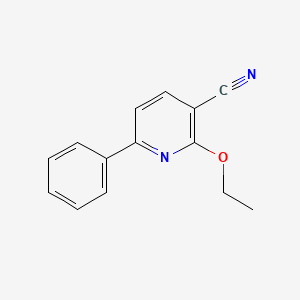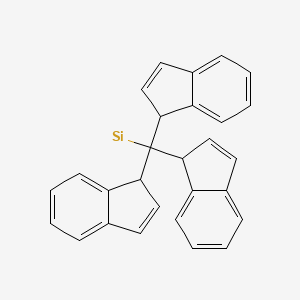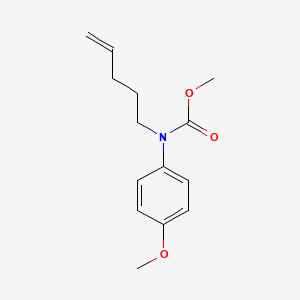![molecular formula C12H29NOSi2 B12556352 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine CAS No. 144052-74-4](/img/structure/B12556352.png)
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a pentamethyldisiloxanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable siloxane precursor. One common method is the hydrosilylation of an allyl-substituted pyrrolidine with pentamethyldisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the siloxane moiety or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms or the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or silanone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine involves its interaction with specific molecular targets. The siloxane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the siloxane group, used widely in medicinal chemistry.
Pentamethyldisiloxane: A siloxane compound without the pyrrolidine ring, used in materials science.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine with different chemical properties.
Uniqueness: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the siloxane group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specialized applications that require both organic and silicon-based characteristics.
Propiedades
Número CAS |
144052-74-4 |
|---|---|
Fórmula molecular |
C12H29NOSi2 |
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
dimethyl-(3-pyrrolidin-1-ylpropyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H29NOSi2/c1-15(2,3)14-16(4,5)12-8-11-13-9-6-7-10-13/h6-12H2,1-5H3 |
Clave InChI |
YFPCFMCOUPSEHQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)CCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)
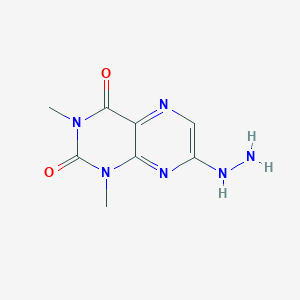

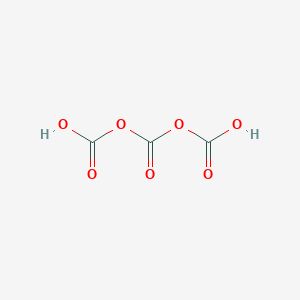
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
